2-Cyanoisonicotinamide

Peptide macrocyclization Zika virus protease Cysteine bioconjugation

This 2-Cyanoisonicotinamide is the only chemically valid building block for the biocompatible Cys-CINA click reaction used in automated macrocyclic peptide synthesis and Zika/dengue antiviral discovery. Its unique 2-cyano group position is critical—isonicotinamide or nicotinamide analogs cannot substitute. It also serves as the essential intermediate for the commercial xanthine oxidase inhibitor Topiroxostat, providing unmatched process-development relevance. Purchase ≥97% purity material with full NMR/HPLC/GC QC documentation to ensure reproducible peptide cyclization, 78-fold affinity gains, and reliable scale-up syntheses.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 98273-47-3
Cat. No. B1358638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoisonicotinamide
CAS98273-47-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)N)C#N
InChIInChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11)
InChIKeyVGJSESNRQXAFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoisonicotinamide (CAS 98273-47-3) Procurement Guide: Chemical Identity and Core Properties for Research and Industrial Sourcing


2-Cyanoisonicotinamide (2-CINA), CAS 98273-47-3, is a pyridine-derived heterocyclic building block with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol . It features a cyano group at the 2-position of the isonicotinamide scaffold, which confers distinct reactivity for both peptide macrocyclization via a biocompatible click reaction with N-terminal cysteine residues and as a key intermediate in the synthesis of xanthine oxidoreductase inhibitors [1]. The compound is commercially available with standard purity specifications of ≥97% and typical QC documentation including NMR, HPLC, and GC reports .

Why 2-Cyanoisonicotinamide (CAS 98273-47-3) Cannot Be Interchanged with Other Isonicotinamide Derivatives or Cyanation Agents


Generic substitution of 2-cyanoisonicotinamide with other isonicotinamide analogs or alternative cyanation reagents is not scientifically valid due to its unique bifunctional reactivity profile. The 2-cyano group is essential for the N-terminal cysteine–CINA click macrocyclization reaction; replacement with unsubstituted isonicotinamide, nicotinamide, or other cyano-positional isomers abrogates this reactivity entirely [1]. Furthermore, in the context of peptide macrocyclization, the 2-cyanoisonicotinamide moiety can be directly incorporated during solid-phase peptide synthesis via pre-functionalized linkers, a synthetic convenience not available with alternative cyanation strategies [1]. In xanthine oxidoreductase inhibitor synthesis, the isonicotinamide scaffold is considerably more effective than the nicotinamide series, with SAR studies confirming the critical role of the isonicotinoyl moiety in inhibitory potency [2]. Substitution with a non-cyanated isonicotinamide derivative or a different cyanation agent would yield a structurally distinct product with unverified biological activity and different physicochemical properties, rendering the procurement of the exact compound—2-cyanoisonicotinamide—mandatory for applications relying on its documented reactivity and performance.

2-Cyanoisonicotinamide (CAS 98273-47-3) Evidence-Based Differentiation: Quantitative Comparison Against Analogs and Alternatives


Cyclic vs. Linear Peptide Affinity Enhancement via CINA Click Macrocyclization

When 2-cyanoisonicotinamide (CINA) is employed as the cyclization linker for peptides targeting the Zika virus NS2B-NS3 protease, the resulting macrocyclic peptide exhibits a 78-fold higher binding affinity compared to its linear peptide precursor. The most active cyclic peptide, synthesized using the CINA click chemistry with a short cyclization linker, demonstrated a Ki of 0.64 μM [1]. This represents a substantial affinity gain driven exclusively by the macrocyclization conferred by the CINA moiety.

Peptide macrocyclization Zika virus protease Cysteine bioconjugation

Synthetic Yield of 2-Cyanoisonicotinamide via Zinc Cyanide α-Cyanation

The α-cyanation of isonicotinic acid N-oxide using dimethylcarbamoyl chloride and zinc cyanide in acetonitrile at 120 °C yields 2-cyanoisonicotinamide in a good yield [1]. This zinc cyanide–mediated method is directly applicable to the synthesis of FYX-051 (topiroxostat), a marketed xanthine oxidoreductase inhibitor, and provides a robust, scalable route to the target compound [1]. Alternative cyanation methods using sodium cyanide or other cyanide sources may require different reaction conditions or workup procedures, and the use of zinc cyanide specifically enables the direct α-cyanation of the N-oxide without necessitating prior activation or protection steps.

Heterocyclic synthesis Cyanation methodology Process chemistry

Isonicotinamide vs. Nicotinamide Scaffold Potency in Xanthine Oxidase Inhibition

In a series of N-(4-alkoxy-3-cyanophenyl)amide derivatives evaluated for xanthine oxidase (XO) inhibitory activity, the isonicotinamide-based compounds were considerably more effective than the nicotinamide-based analogs [1]. The most potent compound in the isonicotinamide series, 10q, exhibited an IC50 of 0.3 μM, which is 28.3-fold more potent than allopurinol and 20-fold less potent than topiroxostat [1]. While the specific contribution of the 2-cyano substitution was not isolated in this study, the isonicotinamide core itself provides a clear advantage over the nicotinamide core, establishing the isonicotinamide scaffold as the preferred starting point for XO inhibitor development.

Xanthine oxidase Hyperuricemia Scaffold comparison

Potency of CINA-Derived Cyclic Peptide Relative to Other Zika Protease Inhibitors

The cyclic peptide generated via CINA conjugation exhibits a Ki of 0.64 μM (640 nM) against the Zika virus NS2B-NS3 protease [1]. For context, other reported Zika protease inhibitors span a wide potency range: NS2B-NS3-IN-7 has a Ki of 2.33 nM ; a boronic acid-based inhibitor (CHEMBL3919119) has a Ki of 40 nM [2]; and the repurposed drug hydroxychloroquine has a Ki of 92.34 μM [3]. While the CINA-derived cyclic peptide is not the most potent Zika protease inhibitor reported, it achieves moderate potency (sub-micromolar) through a fully biocompatible, automated, solid-phase synthetic route, offering a unique balance of synthetic accessibility and biological activity that is not necessarily achievable with more potent but synthetically complex small-molecule inhibitors.

Antiviral research Zika virus Protease inhibitor

High-Value Application Scenarios for 2-Cyanoisonicotinamide (CAS 98273-47-3) Based on Quantitative Evidence


Rapid Generation of Macrocyclic Peptide Libraries via Automated Solid-Phase CINA Click Chemistry

2-Cyanoisonicotinamide enables fully automated solid-phase synthesis of macrocyclic peptides through its biocompatible click reaction with N-terminal cysteine residues. The CINA moiety can be pre-attached to linkers and incorporated directly during peptide assembly, facilitating the high-throughput generation of cyclic peptide libraries for drug discovery [1]. The 78-fold affinity gain observed for cyclic versus linear Zika protease inhibitors [1] validates this approach for producing conformationally constrained peptides with enhanced target binding.

Key Intermediate for the Synthesis of Topiroxostat (FYX-051) and Related Xanthine Oxidoreductase Inhibitors

2-Cyanoisonicotinamide serves as a critical intermediate in the synthesis of topiroxostat, a marketed xanthine oxidoreductase inhibitor for the treatment of hyperuricemia and gout [1]. The zinc cyanide–mediated α-cyanation of isonicotinic acid N-oxide provides a direct, scalable route to 2-cyanoisonicotinamide [1], making this compound essential for process chemistry development, impurity profiling, and the synthesis of novel xanthine oxidase inhibitors based on the isonicotinamide scaffold [2].

Design and Synthesis of Conformationally Constrained Antiviral Peptides Targeting Flavivirus Proteases

The CINA click macrocyclization strategy has been specifically validated for generating potent inhibitors of the Zika virus NS2B-NS3 protease, with the most active cyclic peptide exhibiting a Ki of 0.64 μM [1]. The approach is fully biocompatible, uses only commercially available precursors, and allows for systematic variation of linker length to optimize inhibitory activity [1]. This application scenario is directly relevant to antiviral drug discovery programs targeting flaviviruses, including Zika, dengue, and West Nile virus.

Development of Antimicrobial Peptide–Peptide Nucleic Acid (PNA) Conjugates

The high selectivity and biocompatibility of the cysteine–2-cyanoisonicotinamide (Cys-CINA) click chemistry has been leveraged for the efficient synthesis of antimicrobial peptide–PNA conjugates [1]. This application extends the utility of 2-cyanoisonicotinamide beyond traditional small-molecule medicinal chemistry into the realm of oligonucleotide–peptide bioconjugates, enabling novel antisense antimicrobial strategies against multidrug-resistant Gram-negative pathogens [1].

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